2,3-Dimethyl-6-quinoxalinamine

Vue d'ensemble

Description

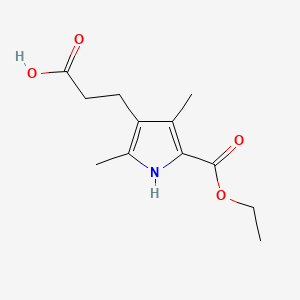

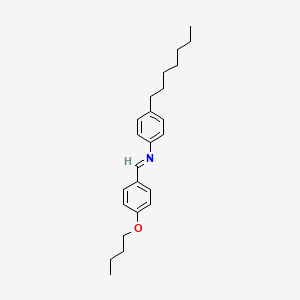

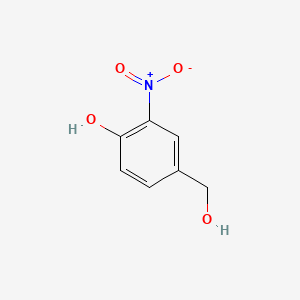

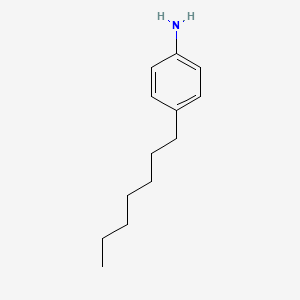

2,3-Dimethyl-6-quinoxalinamine (2,3-DMQA) is an organic compound with a unique structure and properties. It is a heterocyclic amine, which is a type of organic compound containing both an amine group and a heterocyclic ring. The structure of 2,3-DMQA is composed of two nitrogen atoms and three carbon atoms, all of which are connected by single and double bonds. 2,3-DMQA has a variety of applications, including synthesis, scientific research, and drug development.

Applications De Recherche Scientifique

Antiviral Properties

2,3-Dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, also known as B-220, exhibits potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). Studies reveal that B-220 intercalates into the DNA helix, thereby disrupting vital steps for viral uncoating (Harmenberg et al., 1991).

DNA Interaction

1H NMR studies have been conducted to understand the interaction of ellipticine and its analogues, including 2,3-dimethyl-6-quinoxalinamine, with DNA. These studies showed that these compounds bind to DNA by intercalation, involving slow exchange kinetics for the imino proton resonances (Patel et al., 1991).

Application in Antigene Strategy and Antiretroviral Agents

The binding characteristics of an antiviral quinoxaline derivative to DNA and RNA structures suggest potential applications in antigene strategies and as antiretroviral agents. This application is supported by the compound's ability to enhance the thermal stability of DNA and RNA structures (Sehlstedt et al., 1998).

Fluorescent Probing and Bio-Imaging

A novel quinoxalinamine-based fluorescent probe has been developed for the real-time detection of palladium(II) ions in pure water and for bio-imaging. This probe displays high sensitivity and selectivity, important for monitoring in biological systems (Che et al., 2018).

Cancer Research

B-220 has shown effectiveness in protecting against skin hyperplasia and tumor promotion in a mouse model of two-stage carcinogenesis. This compound inhibited tumor formation when applied prior to tumor promoters like TPA, but had little effect on the initiation step or survival of initiated cells (Skarin et al., 1999).

Mécanisme D'action

Target of Action

The primary target of 2,3-dimethylquinoxalin-6-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

2,3-Dimethylquinoxalin-6-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The elevated levels of acetylcholine enhance cholinergic neurotransmission, which can result in various physiological effects.

Biochemical Pathways

The inhibition of AChE by 2,3-dimethylquinoxalin-6-amine affects the cholinergic neurotransmission pathway . This pathway is crucial for various functions, including muscle contraction, pain perception, learning, and memory. The downstream effects of enhanced cholinergic neurotransmission can vary depending on the specific neural circuits involved.

Result of Action

The inhibition of AChE by 2,3-dimethylquinoxalin-6-amine leads to increased acetylcholine levels . This can enhance cholinergic neurotransmission, potentially improving cognitive function, enhancing muscle contraction, and modulating pain perception.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,3-Dimethyl-6-quinoxalinamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its activity and, consequently, the biochemical pathways it regulates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, affecting energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

2,3-dimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZGAULXCVZXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226655 | |

| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7576-88-7 | |

| Record name | 6-Amino-2,3-dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7576-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between 2,3-Dimethylquinoxalin-6-amine and (alkoxymethylidene)malonic derivatives?

A1: This reaction is significant because it provides a route to synthesize angularly annelated pyrido[3,2-f]quinoxalin-10-ones. [] The reaction proceeds through a Gould-Jacobs reaction mechanism, where 2,3-Dimethylquinoxalin-6-amine reacts with (alkoxymethylidene)malonic derivatives to first form (quinoxalylamino)ethenes. Upon heating, these intermediates undergo cyclization to yield the desired tricyclic pyridoquinoxalines. This synthetic strategy offers a valuable approach to access these complex heterocyclic systems, which could possess interesting biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)